N-Chloropiperidine
Overview
Description
N-Chloropiperidine is an organic compound with the chemical formula C5H10NCl. It is a colorless liquid and a rare example of an organic chloramine, characterized by the presence of a nitrogen-chlorine bond. This compound is typically generated and used in situ due to its high reactivity, making it challenging to isolate .
Mechanism of Action
Target of Action
N-Chloropiperidine, also known as 1-Chloropiperidine, is a rare example of an organic chloramine . It is a nitrogen mustard-based compound that is expected to react via a highly electrophilic bicyclic aziridinium ion . This ion is readily attacked by nucleophiles, making it a primary target of the compound.
Mode of Action
The mode of action of this compound involves the formation of an electrophilic aziridinium ion by intramolecular displacement of a chloride . This ion is then readily attacked by nucleophiles such as the guanine base in DNA . The resulting covalent adducts eventually lead to depurination and strand cleavage, potentially followed by apoptosis of the cancer cell .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to DNA alkylation . The compound’s interaction with DNA leads to the formation of covalent adducts, which can cause depurination and strand cleavage . This process can potentially trigger apoptosis in cancer cells .
Pharmacokinetics
Typical of chloramines, the compound is so reactive that it is generated and used in situ rather than being isolated
Result of Action
The primary result of this compound’s action is the formation of covalent adducts with DNA, leading to depurination and strand cleavage . This can potentially trigger apoptosis in cancer cells . The compound’s high reactivity and electrophilic nature make it a potent alkylating agent .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s high reactivity means that it is typically generated and used in situ . Additionally, the compound undergoes dehydrohalogenation to afford the cyclic imine
Biochemical Analysis
Biochemical Properties
N-Chloropiperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with arenesulfinic acid salts, which results in the formation of stable arenesulfonamides . Additionally, this compound has been shown to induce mutagenic effects in Salmonella typhimurium strain TA 100, indicating its potential to interact with genetic material . The compound’s reactivity and ability to form stable products make it a valuable tool in biochemical research.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In cultured mammalian cells, it induces both numerical and structural chromosomal aberrations . Exposure to this compound results in a reduction in mitotic activity, increased frequency of anomalous nuclear division, and the formation of multinucleated and pleomorphic cells . These effects suggest that this compound can significantly influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cellular macromolecules. It is a direct-acting mutagen that induces mutations through base pair substitution . In cultured cells, this compound elicits exchange configurations that persist several days after treatment . This indicates that the compound forms stable reaction products with cellular components, leading to long-lasting effects on gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known to undergo spontaneous decomposition and photodecomposition in aqueous solutions . Despite its reactivity, this compound solutions are relatively stable, allowing for extended study periods . Long-term exposure to this compound in cultured cells results in persistent chromosomal aberrations and other cellular changes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Chronic exposure to this compound in mice and hamsters leads to significant levels of abnormal sperm after five weeks . The compound’s reproductive toxicity is evident in reduced numbers of moles, implantations, and offspring per pregnancy when both parents are exposed . High doses of this compound can result in toxic effects, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s reactivity allows it to participate in various biochemical reactions, forming stable products that can be analyzed for research purposes . Understanding the metabolic pathways of this compound is crucial for elucidating its role in cellular processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function . The study of this compound’s transport mechanisms is essential for understanding its effects on cellular function and overall biochemical behavior.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization affects this compound’s interactions with cellular components, influencing its biochemical properties and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Chloropiperidine is commonly prepared by treating piperidine with calcium hypochlorite. The reaction is carried out in an aqueous solution at low temperatures to control the reactivity of the chloramine . Another method involves the reaction of piperidine with N-chlorosuccinimide in dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and efficiency. The use of continuous flow reactors can help manage the exothermic nature of the reaction and improve yield .
Chemical Reactions Analysis
Types of Reactions
N-Chloropiperidine undergoes several types of chemical reactions, including:
Dehydrohalogenation: This reaction leads to the formation of cyclic imines.
Substitution Reactions: The nitrogen-chlorine bond can be substituted by various nucleophiles.
Oxidation and Reduction: These reactions can modify the functional groups attached to the piperidine ring.
Common Reagents and Conditions
Dehydrohalogenation: Typically requires a base such as potassium hydroxide in an ethanol solution.
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
Cyclic Imines: Formed through dehydrohalogenation.
Substituted Piperidines: Result from substitution reactions.
Scientific Research Applications
N-Chloropiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its mutagenic properties and potential effects on genetic material.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-Chloro-3-(hydroxymethyl)piperidine
- N-Chloro-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine
- Chloropyridine
Uniqueness
N-Chloropiperidine is unique due to its high reactivity and the presence of a nitrogen-chlorine bond, which is less common in organic compounds. This reactivity makes it a valuable intermediate in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
1-chloropiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN/c6-7-4-2-1-3-5-7/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQJWKNJDQKPPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175894 | |
Record name | N-Chloropiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2156-71-0 | |
Record name | 1-Chloropiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2156-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Chloropiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002156710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Chloropiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-CHLOROPIPERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V5HK98PCN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-Chloropiperidine?
A1: this compound has a molecular formula of C5H10ClN and a molecular weight of 119.59 g/mol.
Q2: What spectroscopic techniques have been used to characterize this compound?
A2: Researchers have employed various spectroscopic methods to study this compound, including: - Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR have been utilized to study the conformational equilibria of this compound and its derivatives. [, ] - UV Photoelectron Spectroscopy: This technique has provided insights into the lone-pair ionization energies of nitrogen, oxygen, and chlorine atoms within this compound derivatives. [] - Vibrational Spectroscopy: Studies have employed vibrational spectroscopy to analyze conformational preferences. []
Q3: What types of reactions is this compound known to participate in?
A3: this compound has been investigated in several reaction types: - Chlorination Reactions: It has been explored as a chlorinating agent for aromatic hydrocarbons in acidic media, showing varied selectivity depending on the substrate and reaction conditions. [] - Addition Reactions: Chromous chloride-promoted addition of this compound to olefins has been reported, highlighting its potential in radical chain reactions. [] - Reactions with Carbanions: Studies have explored its reactivity with carbanions derived from compounds like ethyl acetoacetate and diethyl malonate. [] - Dehydrochlorination: this compound can undergo dehydrochlorination under specific conditions, leading to the formation of tetrahydropyridine. []
Q4: How does the structure of this compound influence its reactivity in chlorination reactions?
A4: The steric bulk of this compound plays a significant role in its selectivity as a chlorinating agent. For instance, bulky N-chloroamines like this compound show greater selectivity for the 1-position of naphthalene compared to less hindered N-chloroamines. []
Q5: Can this compound act as a radical initiator?
A5: Yes, studies have shown that this compound can generate nitrogen-centered radicals upon reaction with silver (Ag(0)) or silver-amine systems. These radicals have been successfully trapped and characterized using electron paramagnetic resonance (EPR) spectroscopy. []
Q6: What factors influence the stability of this compound in aqueous solutions?
A6: The decomposition of this compound in aqueous solutions is influenced by: - Spontaneous Decomposition: this compound undergoes inherent degradation over time. [] - Photodecomposition: Exposure to light can accelerate the decomposition process. []
Q7: How does the presence of sulfite (S(IV)) affect this compound in wastewater treatment?
A7: Sulfite acts as a dechlorinating agent, reducing this compound and other chloramines in wastewater. The rate of reduction is pH-dependent, with faster reduction observed at near-neutral pH. []
Q8: What are the known toxicological effects of this compound?
A8: this compound has exhibited mutagenic and clastogenic properties in various studies: - Mutagenicity: It induced mutations in Salmonella typhimurium strains, particularly those sensitive to base-pair substitutions. [, ] - Clastogenicity: Exposure to this compound led to chromosomal aberrations, including structural anomalies and centromeric exaggeration, in Chinese hamster ovary (CHO) cells. [] - Sperm Abnormalities: Chronic exposure in mice resulted in increased sperm abnormalities. []
Q9: Is this compound considered an environmental concern?
A9: The formation of this compound and other organochloramines during water chlorination is a potential environmental concern. - Formation in Drinking Water: Research indicates that this compound can form in chlorinated drinking water when piperidine, a precursor compound, is present. [] - Toxicity: Its demonstrated toxicity to aquatic organisms like Vibrio fischeri in Microtox™ bioassays raises concerns about its potential impact on aquatic ecosystems. []
Q10: Have computational methods been applied to study this compound?
A10: Yes, computational chemistry has played a role in understanding this compound: - Conformational Analysis: Ab initio calculations and energy minimizations have been used to investigate conformational preferences, complementing experimental NMR data. [] - Reaction Mechanism Studies: Quantum chemical calculations have been employed to explore the mechanism and thermodynamics of base-catalyzed reactions of this compound and related compounds. []
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